molecular formula C17H21N3O2S B2641523 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide CAS No. 958587-08-1

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide

Cat. No.: B2641523
CAS No.: 958587-08-1
M. Wt: 331.43
InChI Key: UAXCNIQIACUCGA-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a substituted phenyl group and a butyramide side chain. The thienopyrazol scaffold is characterized by a sulfur-containing thiophene ring fused to a pyrazole moiety, which is further functionalized with a 2,3-dimethylphenyl substituent at the 2-position and a butyramide group at the 3-position.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-4-6-16(21)18-17-13-9-23(22)10-14(13)19-20(17)15-8-5-7-11(2)12(15)3/h5,7-8H,4,6,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXCNIQIACUCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide is a compound that belongs to the class of thienopyrazoles, which have been studied for their potential medicinal properties. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H21N3O2S
  • Molecular Weight : 331.43 g/mol
  • IUPAC Name : N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

Thienopyrazoles are recognized for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Thienopyrazoles often inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : These compounds may affect signaling pathways such as the p53 pathway, which is crucial for regulating cell cycle and apoptosis.
  • Interaction with Receptors : Binding to various receptors can lead to altered cellular responses.

Anticancer Activity

Recent studies have demonstrated that thienopyrazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell growth effectively. Specific IC50 values indicate the concentration required to inhibit cell viability by 50%. For example:
    • IC50 against Cancer Cell Lines : Various thienopyrazole derivatives have shown IC50 values ranging from 0.3 µM to 7.5 µM in different cancer types .

Anti-inflammatory Effects

Thienopyrazoles have also been noted for their potential anti-inflammatory properties:

  • Mechanism : The compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), leading to reduced inflammation.

Antimicrobial Activity

Some studies suggest that thienopyrazoles possess antimicrobial properties:

  • Broad Spectrum : Research indicates effectiveness against various bacterial strains, although specific data on this compound is limited.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on a range of cancer cell lines showed that thienopyrazole derivatives could significantly reduce cell viability compared to control groups. The results indicated a dose-dependent response with notable cytotoxicity at lower concentrations .
  • Animal Models : In vivo studies using murine models demonstrated that these compounds could effectively reduce tumor size without significant toxicity to normal tissues .

Summary Table of Biological Activities

Activity TypeObserved EffectsIC50 Values
AnticancerInduces apoptosis in cancer cells0.3 - 7.5 µM
Anti-inflammatoryInhibits pro-inflammatory cytokinesNot specified
AntimicrobialEffective against various bacterial strainsNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • 2,3-Dimethylphenyl vs. Halogenated Phenyl Groups: The target compound’s 2,3-dimethylphenyl group contrasts with the 3-chlorophenyl substituent in ’s compound.
  • Comparison with Pesticide Acetamides: lists acetamide derivatives (e.g., dimethenamid, alachlor) with chloro and methyl substituents on phenyl/thienyl rings. While these are structurally distinct (acetamide vs.

Functional Group Variations: Butyramide vs. Acetamide/Benzamide

  • Butyramide (C₄H₇NO): The butyramide chain in the target compound has a longer alkyl group than the acetamide (C₂H₅NO) derivatives in .
  • Benzamide (C₇H₅NO): ’s compound features a 2-fluorobenzamide group, which introduces aromaticity and electronegativity. The fluorine atom may improve binding affinity via halogen bonding but could reduce solubility compared to the aliphatic butyramide .

Structural and Functional Comparison Table

Compound Name Core Structure Aromatic Substituent Amide Group Key Properties/Applications
N-(2-(2,3-Dimethylphenyl)-5-oxido-...butyramide (Target) Thieno[3,4-c]pyrazol 2,3-Dimethylphenyl Butyramide High lipophilicity; potential agrochemical/medicinal use
N-[2-(3-Chlorophenyl)-5-oxo-...-2-fluorobenzamide () Thieno[3,4-c]pyrazol 3-Chlorophenyl 2-Fluorobenzamide Halogen bonding; possible kinase inhibition
Dimethenamid () Acetamide 2,4-Dimethyl-3-thienyl Acetamide Herbicide (Group 15, very-long-chain fatty acid inhibitors)
Alachlor () Acetamide 2,6-Diethylphenyl Methoxymethyl Herbicide (Group 15)

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